![molecular formula C13H17NO4S B8592713 2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester CAS No. 125605-37-0](/img/structure/B8592713.png)
2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester
Vue d'ensemble
Description
2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester is an organic compound with the molecular formula C12H15NO4S It is a derivative of malonic acid and contains a thienyl group, which is a sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester typically involves the reaction of diethyl malonate with 4-methylthiophene-3-carbaldehyde in the presence of a base, such as piperidine. The reaction proceeds via a Knoevenagel condensation, forming the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The thienyl group can interact with hydrophobic pockets, while the ester groups can form hydrogen bonds with amino acid residues in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-{[(3-thienyl)amino]methylene}malonate
- Diethyl 2-{[(2-methylthien-3-yl)amino]methylene}malonate
- Diethyl 2-{[(4-methoxythien-3-yl)amino]methylene}malonate
Uniqueness
2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester is unique due to the presence of the 4-methylthienyl group, which can impart distinct electronic and steric properties compared to other thienyl derivatives. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
125605-37-0 |
|---|---|
Formule moléculaire |
C13H17NO4S |
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
diethyl 2-[[(4-methylthiophen-3-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C13H17NO4S/c1-4-17-12(15)10(13(16)18-5-2)6-14-11-8-19-7-9(11)3/h6-8,14H,4-5H2,1-3H3 |
Clé InChI |
DHCUPTVWOYRXAU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CNC1=CSC=C1C)C(=O)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Benzyl-1,4-dioxaspiro[4.5]decane](/img/structure/B8592634.png)

methanone](/img/structure/B8592651.png)
![8-Chloro-1,10a-dihydropyrrolo[1,2-b]isoquinoline-3,10(2H,5H)-dione](/img/structure/B8592652.png)
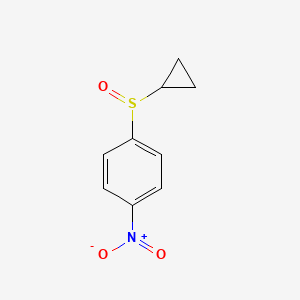

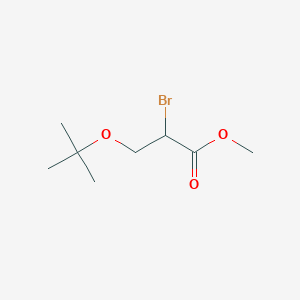

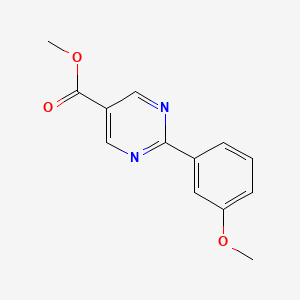
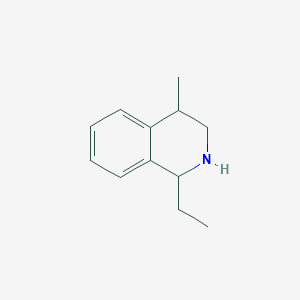


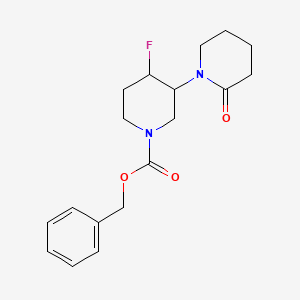
![1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B8592733.png)
